2-(4-Cyclohexylphenyl)-2,4-dimethylmorpholine hydrochloride
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Overview
Description
2-(4-Cyclohexylphenyl)-2,4-dimethylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to a dimethylmorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenyl)-2,4-dimethylmorpholine hydrochloride typically involves the reaction of 4-cyclohexylbenzaldehyde with 2,4-dimethylmorpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexylphenyl)-2,4-dimethylmorpholine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted morpholine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or toluene, room temperature or reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
2-(4-Cyclohexylphenyl)-2,4-dimethylmorpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexylphenyl)-2,4-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyclohexylphenyl)-2,4-dimethylpiperidine hydrochloride
- 2-(4-Cyclohexylphenyl)-2,4-dimethylpyrrolidine hydrochloride
- 2-(4-Cyclohexylphenyl)-2,4-dimethylazetidine hydrochloride
Uniqueness
2-(4-Cyclohexylphenyl)-2,4-dimethylmorpholine hydrochloride is unique due to its specific structural features, which include the combination of a cyclohexyl group, a phenyl ring, and a dimethylmorpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
109461-35-0 |
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Molecular Formula |
C18H28ClNO |
Molecular Weight |
309.9 g/mol |
IUPAC Name |
2-(4-cyclohexylphenyl)-2,4-dimethylmorpholine;hydrochloride |
InChI |
InChI=1S/C18H27NO.ClH/c1-18(14-19(2)12-13-20-18)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h8-11,15H,3-7,12-14H2,1-2H3;1H |
InChI Key |
JMJPFTJTQUOUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCO1)C)C2=CC=C(C=C2)C3CCCCC3.Cl |
Origin of Product |
United States |
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